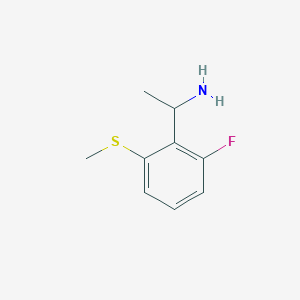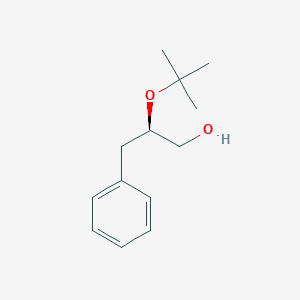
(2R)-2-(tert-butoxy)-3-phenylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(tert-butoxy)-3-phenylpropan-1-ol is an organic compound that features a tert-butoxy group and a phenyl group attached to a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(tert-butoxy)-3-phenylpropan-1-ol typically involves the use of tert-butyl esters and phenylpropanol derivatives. One common method is the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems . This method is efficient, versatile, and sustainable compared to traditional batch processes.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale flow microreactor systems to ensure consistent quality and yield. These systems allow for precise control over reaction conditions, leading to higher efficiency and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-(tert-butoxy)-3-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives, depending on the type of reaction and reagents used.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(tert-butoxy)-3-phenylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2R)-2-(tert-butoxy)-3-phenylpropan-1-ol involves its interaction with molecular targets through its functional groups. The tert-butoxy group can participate in various chemical reactions, while the phenyl group provides stability and enhances interactions with other molecules. These interactions can affect biochemical pathways and enzyme activities, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-(tert-butoxy)-3-phenylpropan-2-ol: Similar structure but with a different position of the hydroxyl group.
(2R)-2-(tert-butoxy)-3-methylpropan-1-ol: Similar structure but with a methyl group instead of a phenyl group.
(2R)-2-(tert-butoxy)-3-ethylpropan-1-ol: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
(2R)-2-(tert-butoxy)-3-phenylpropan-1-ol is unique due to the presence of both the tert-butoxy and phenyl groups, which confer specific chemical and physical properties. These properties make it particularly useful in various applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C13H20O2 |
|---|---|
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
(2R)-2-[(2-methylpropan-2-yl)oxy]-3-phenylpropan-1-ol |
InChI |
InChI=1S/C13H20O2/c1-13(2,3)15-12(10-14)9-11-7-5-4-6-8-11/h4-8,12,14H,9-10H2,1-3H3/t12-/m1/s1 |
InChI-Schlüssel |
PSBWVYQNBWAXEW-GFCCVEGCSA-N |
Isomerische SMILES |
CC(C)(C)O[C@H](CC1=CC=CC=C1)CO |
Kanonische SMILES |
CC(C)(C)OC(CC1=CC=CC=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3S,4R)-3-amino-4-phenylpyrrolidin-1-yl]-2-(4,5,6,7-tetrahydrobenzotriazol-1-yl)ethanone;dihydrochloride](/img/structure/B13518994.png)
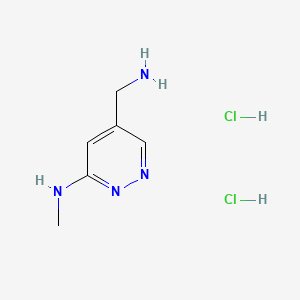
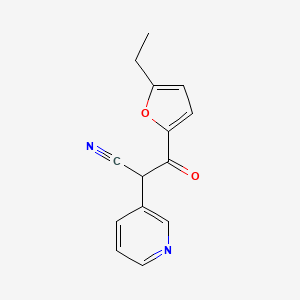
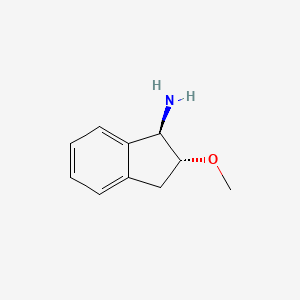
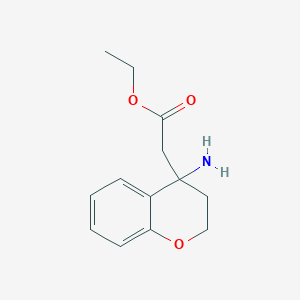
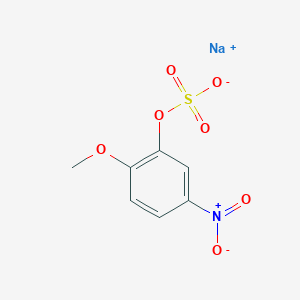
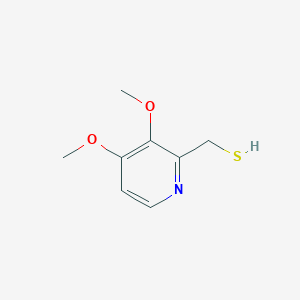
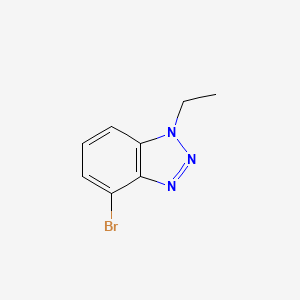
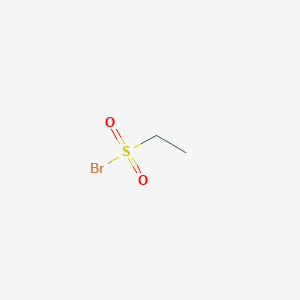

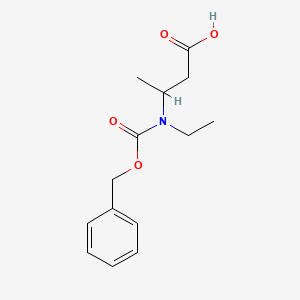
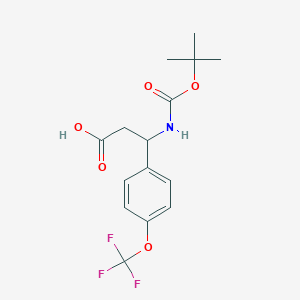
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.5]nonane-6-carboxylicacid](/img/structure/B13519080.png)
